molecular formula C20H26N2O2 B12503805 1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone

1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone

Cat. No.: B12503805
M. Wt: 326.4 g/mol
InChI Key: XPMYEYOFCXBPOL-UHFFFAOYSA-N
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Description

1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone is a complex organic compound with a unique structure that includes a hydroxy group, an isopropylphenyl group, and a tetrahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the hydroxy and isopropylphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isopropylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the isopropylphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-hydroxy-4-(4-methylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone
  • 1-[6-hydroxy-4-(4-ethylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone

Uniqueness

Compared to similar compounds, 1-[6-hydroxy-4-(4-isopropylphenyl)-3,6-dimethyl-1,4,5,7-tetrahydroindazol-5-yl]ethanone has unique structural features that contribute to its distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobic interactions, while the hydroxy group provides additional sites for hydrogen bonding, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-[6-hydroxy-3,6-dimethyl-4-(4-propan-2-ylphenyl)-2,4,5,7-tetrahydroindazol-5-yl]ethanone

InChI

InChI=1S/C20H26N2O2/c1-11(2)14-6-8-15(9-7-14)18-17-12(3)21-22-16(17)10-20(5,24)19(18)13(4)23/h6-9,11,18-19,24H,10H2,1-5H3,(H,21,22)

InChI Key

XPMYEYOFCXBPOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C(CC2=NN1)(C)O)C(=O)C)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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